N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is a diamide derivative characterized by two amide linkages in its ethanediamide backbone. The compound features a 3-hydroxy-3-phenylpropyl group and a 4-methylbenzyl (p-tolylmethyl) substituent (Fig. 1). The hydroxy group may enhance solubility or participate in hydrogen bonding, while the aromatic substituents could influence lipophilicity and receptor interactions .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-9-15(10-8-14)13-21-19(24)18(23)20-12-11-17(22)16-5-3-2-4-6-16/h2-10,17,22H,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKGTVHSRISCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Diamides vs. Hydroxamic Acids and Monoamides
Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (), share functional similarities with the target compound. Key differences include:
Substituent Effects :
Urea Derivatives
Ureas, such as N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea (daimuron, ), differ in their hydrogen-bonding capacity. Ureas have two NH groups, enabling stronger hydrogen-bond networks compared to diamides. This property is exploited in herbicides like daimuron for soil adsorption and sustained release . In contrast, the target diamide’s hydroxy group may partially compensate for reduced NH donors, balancing solubility and binding affinity.
Piperidine-Based Amides
While the target compound lacks a piperidine ring, analogs like 4-ethyl-N-phenethylpiperidin-4-amine () highlight the role of aromatic substituents. The phenethyl and 4-methylphenyl groups in both compounds suggest shared strategies for optimizing lipophilicity in central nervous system (CNS)-targeting drugs. However, the piperidine moiety in ’s compound enables opioid receptor interactions, whereas the target’s diamide structure may favor protease or kinase inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stability : Diamides generally exhibit higher metabolic stability than esters or ureas, making the target compound a candidate for prolonged-action formulations.
- Synthetic Challenges : Steric hindrance from the 3-phenylpropyl group may necessitate optimized coupling conditions, as seen in ’s use of excess reagents .
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